(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine
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Overview
Description
Imidazo[1,5-a]pyridines, such as the compound , are important fused bicyclic 5–6 heterocycles recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridines can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
Imidazo[1,5-a]pyridines are fused bicyclic 5–6 heterocycles . The exact molecular structure of the specific compound “(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine” was not found in the search results.Chemical Reactions Analysis
Imidazo[1,5-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The exact chemical reactions involving the specific compound “this compound” were not found in the search results.Scientific Research Applications
Synthetic Methodologies and Catalysis
The synthesis of imidazopyridines and related heterocycles has been a focus of research due to their relevance in pharmaceuticals. For instance, the study on the kinetics of nucleophilic aromatic substitution in room-temperature ionic liquids highlights the reactivity of nitrothiophenes with amines, including morpholine, under environmentally benign conditions (D’Anna et al., 2006). This research provides insights into greener synthetic routes for compounds with similar structures.
Furthermore, the one-pot synthesis of pyridoimidazoisoquinolines using a nanocatalyst presents an efficient method for constructing complex heterocycles, relevant for the synthesis of compounds like (E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine and highlighting the potential for catalysis in organic synthesis (Maleki, 2014).
Biological Activities
The biological activity of imidazo[1,2-a]pyridines as antiulcer agents indicates the pharmacological potential of this scaffold. Such compounds have been explored for their antisecretory and cytoprotective properties, underscoring the therapeutic relevance of imidazo[1,2-a]pyridine derivatives (Starrett et al., 1989).
Additionally, research into rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes, including imidazolylidenes, showcases the use of such frameworks in developing luminescent materials with potential applications in sensing and imaging (Li et al., 2012).
Antimicrobial and Antitumor Applications
Compounds bearing imidazo[1,2-a]pyridine and morpholine moieties have also been investigated for their antimicrobial and antitumor activities. For example, the synthesis and biological screening of 3-substituted imidazo[1,2-a]pyridines for their activity against various bacterial and fungal strains highlight the antimicrobial potential of this class (Bhuva et al., 2015).
Future Directions
The future directions for research on imidazo[1,5-a]pyridines could involve further exploration of their synthesis methods, functionalization strategies, and applications in medicinal chemistry and material science . The specific future directions for the compound “(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)morpholin-4-amine” were not found in the search results.
Properties
IUPAC Name |
(E)-1-[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]-N-morpholin-4-ylmethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)18-21-16(17-7-3-4-8-23(17)18)13-20-22-9-11-24-12-10-22/h1-8,13H,9-12H2/b20-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBFBVLFPWQSO-DEDYPNTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1N=CC2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/N=C/C2=C3C=CC=CN3C(=N2)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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